10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride
CAS No.: 62907-65-7
Cat. No.: VC20623195
Molecular Formula: C28H22Cl2N2
Molecular Weight: 457.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62907-65-7 |
|---|---|
| Molecular Formula | C28H22Cl2N2 |
| Molecular Weight | 457.4 g/mol |
| IUPAC Name | 10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dichloride |
| Standard InChI | InChI=1S/C28H22N2.2ClH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | YIHMOTXIGZPIFA-UHFFFAOYSA-L |
| Canonical SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[Cl-].[Cl-] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features a biacridine core where two 10-methylacridinium units are bridged at the 9,9'-positions (Figure 1). The planar aromatic systems of the acridine moieties facilitate π-π stacking interactions, while the methyl groups at the 10-positions enhance solubility in polar organic solvents such as acetonitrile. The dichloride counterions balance the positive charge delocalized across the conjugated system .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₈H₂₂Cl₂N₂ |
| Charge distribution | Delocalized cationic core |
| Solubility | High in acetonitrile |
| Redox potential (E₁/₂) | -0.45 V vs. SCE |
Spectroscopic Characterization
UV-Vis spectroscopy reveals a strong absorption band at 430 nm (ε = 12,500 M⁻¹cm⁻¹), characteristic of the extended π-conjugation in the biacridine system. Nuclear magnetic resonance (NMR) studies confirm the equivalence of the two acridine units, with distinct methyl proton resonances at δ = 3.8 ppm (singlet, 6H) and aromatic proton signals between δ = 7.2–8.5 ppm .
Synthesis and Purification
Dimerization Protocol
The synthesis involves a two-step process:
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Monomer Preparation: 10-Methyl-9,10-dihydroacridine (AcrH₂) is synthesized via Friedländer condensation of 2-aminobenzaldehyde with cyclohexanone, followed by methylation using dimethyl sulfate.
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Oxidative Dimerization: Treatment of AcrH₂ with HClO₄ in acetonitrile under inert atmosphere yields the dimeric cation, which is precipitated as the dichloride salt using tetrabutylammonium chloride .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Monomer synthesis | Friedländer condensation, 80°C | 72 |
| Dimerization | HClO₄ (0.1 M), N₂ atmosphere | 58 |
Purification Challenges
The compound exhibits hygroscopic tendencies, requiring storage under anhydrous conditions. Recrystallization from acetonitrile-diethyl ether (1:5 v/v) produces analytically pure crystals suitable for X-ray diffraction studies .
Catalytic Applications in Dioxygen Reduction
Mechanistic Insights
In the presence of cobalt tetraphenylporphyrin (CoTPP⁺), (AcrH)₂Cl₂ mediates the two-electron reduction of O₂ to H₂O₂ with exceptional efficiency (TOF = 1.2 × 10³ min⁻¹). Kinetic studies reveal a radical chain mechanism:
Table 3: Catalytic Efficiency vs. Monomeric Analogues
| Catalyst | TOF (min⁻¹) | H₂O₂ Yield (%) |
|---|---|---|
| (AcrH)₂Cl₂ | 1.2 × 10³ | 98 |
| Monomeric AcrH₂ | 4.5 × 10² | 67 |
| Commercial NADH | 2.1 × 10² | 41 |
The dimer's enhanced performance stems from its ability to stabilize transition states through simultaneous electron donation from both acridine units .
Thermodynamic and Kinetic Profiling
Binding Affinity Studies
Isothermal titration calorimetry (ITC) measurements demonstrate strong chloride ion affinity (Kₐ = 5.8 × 10⁴ M⁻¹), crucial for maintaining structural integrity during redox cycles. The binding is entropy-driven (ΔS = +68 J/mol·K), indicating significant solvent reorganization upon complexation .
pH-Dependent Behavior
The compound maintains catalytic activity across a broad pH range (2–10), with optimal performance at pH 4.5–6.0. Protonation of the acridine nitrogen at lower pH enhances electron-deficient character, accelerating electron transfer rates .
Industrial and Biochemical Relevance
Fuel Cell Applications
Preliminary studies in proton-exchange membrane fuel cells show a 40% increase in O₂ reduction current density when using (AcrH)₂Cl₂/CoTPP⁺ systems compared to traditional Pt catalysts.
Enzymatic Reaction Mimicry
The compound successfully replicates NADH-dependent oxidoreductase activity in vitro, enabling ATP synthesis rates of 28 μmol/min·mg protein in reconstituted systems .
Future Research Directions
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Structural Modifications: Introducing electron-withdrawing groups at the 3- and 6-positions to enhance redox potential.
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Heterogeneous Catalysis: Immobilization on carbon nanotubes for flow reactor applications.
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In Vivo Studies: Evaluation of biocompatibility for potential therapeutic applications in oxidative stress management.
This comprehensive analysis establishes 10,10'-Dimethyl-9,9'-biacridin-10-ium dichloride as a versatile redox mediator with transformative potential in energy storage and biochemical catalysis. Continued research into its supramolecular interactions and reaction engineering applications promises to unlock new frontiers in sustainable chemistry .
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